molecular formula C17H26N2OS B5783503 1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea

1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea

Cat. No.: B5783503
M. Wt: 306.5 g/mol
InChI Key: WKXLHALYDSKHKB-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a unique structure with a tert-butyl group, a methoxy group, and a cyclopentyl group attached to the thiourea core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea typically involves the reaction of 5-tert-butyl-2-methoxyaniline with cyclopentyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

[ \text{5-tert-butyl-2-methoxyaniline} + \text{cyclopentyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclohexylthiourea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(5-Tert-butyl-2-methoxyphenyl)-3-phenylthiourea: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

1-(5-Tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may influence its reactivity and interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-17(2,3)12-9-10-15(20-4)14(11-12)19-16(21)18-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXLHALYDSKHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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